4,10-bis(1,3-thiazol-2-yl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone
Description
This compound is a structurally complex polycyclic molecule featuring a bridged tetracyclic core fused with two 1,3-thiazole rings at positions 4 and 10. The "tetrone" designation refers to the four ketone groups (C=O) at positions 3, 5, 9, and 11. Its rigid, fused-ring system confers unique stereoelectronic properties, making it a candidate for applications in materials science or medicinal chemistry.
Properties
IUPAC Name |
4,10-bis(1,3-thiazol-2-yl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4S2/c23-13-9-7-1-2-8(11(9)15(25)21(13)17-19-3-5-27-17)12-10(7)14(24)22(16(12)26)18-20-4-6-28-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPOSIGUSGELIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1C4C2C(=O)N(C4=O)C5=NC=CS5)C(=O)N(C3=O)C6=NC=CS6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition Strategy
A plausible route involves the [4+2] cycloaddition of a diene with a dienophile bearing pre-installed nitrogen atoms. For example, reacting 1,3-cyclohexadiene with a maleimide derivative under thermal conditions yields a bicyclic intermediate, which can undergo further annulation. In a study by Racheva et al., pyrrolo[2,1-c]benzoxazine-1,2,4-triones were synthesized via oxalyl chloride-mediated cyclization of quinoxalinones, demonstrating the feasibility of such approaches for constructing fused systems.
Spiroannulation via Enamino Esters
Alternatively, α-enamino esters react with tricyclic diketones to form spiro-fused systems. For instance, the interaction of 3-aroylpyrrolobenzoxazinetriones with ethyl β-aminocrotonate produces azaspiro[4.5]deca-6,9-dienes, a reaction that could be adapted to assemble the diazatetracyclic scaffold.
Thiazole Ring Installation
Hantzsch Thiazole Synthesis
The Hantzsch method, involving the reaction of α-haloketones with thiourea, is widely used for thiazole formation. As demonstrated by Bansal et al., 2-amino-4-tolylthiazole was synthesized via bromination of 4-methylacetophenone followed by thiourea cyclization under microwave irradiation. Adapting this protocol, the tetracyclic core’s amine groups could react with α-bromoketones to yield the bis-thiazole product.
Representative Reaction Conditions
Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura coupling could attach pre-formed thiazole boronic esters to halogenated positions on the tetracyclic core. However, this method requires halogenated intermediates, which may complicate the synthesis of the already complex scaffold.
Oxidation to Tetrone Functionality
The conversion of alcohol or amine intermediates to ketones is critical. Oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane are effective for this transformation. In the synthesis of pyrrolo[1,2-a]quinoxalin-1,2,4(5H)-triones, oxalyl chloride was employed to introduce ketone groups via cyclization. Similar conditions could oxidize secondary alcohols in the tetracyclic intermediate to yield the tetrone.
Characterization and Validation
Spectroscopic Analysis
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IR Spectroscopy : Sharp peaks at 3453 cm⁻¹ and 3296 cm⁻¹ (N–H stretching) and strong absorptions near 1700 cm⁻¹ (C=O) confirm thiazole and tetrone functionalities.
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NMR Spectroscopy :
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Mass Spectrometry : High-resolution ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns consistent with sulfur-containing compounds.
Challenges and Optimization Considerations
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Regioselectivity : Ensuring thiazole attachment at positions 4 and 10 requires careful control of reaction kinetics. Microwave irradiation, as used in bis-thiazole synthesis, may enhance selectivity.
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Solvent Effects : Polar aprotic solvents like DMF facilitate cyclization but may lead to side reactions; THF or dichloromethane could offer better control.
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Catalyst Choice : Copper(I) catalysts, employed in Grignard reactions, might improve coupling efficiency during tetracyclic core assembly.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4,10-bis(1,3-thiazol-2-yl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isoindole core or the thiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are often employed under mild to moderate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole rings can yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced isoindole derivatives.
Scientific Research Applications
4,10-bis(1,3-thiazol-2-yl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,10-bis(1,3-thiazol-2-yl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone is not fully understood but is believed to involve interactions with various molecular targets. The thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The isoindole core may also play a role in binding to specific proteins or nucleic acids, thereby modulating their function.
Comparison with Similar Compounds
Structural Features
A comparative analysis of structurally related compounds is presented below:
Key Observations :
- The target compound’s tetracyclic system and tetrone groups distinguish it from simpler thiazole derivatives, which lack fused polycyclic frameworks .
- Unlike tetra-thiosemicarbazones (e.g., 4d, 4e, 4f), the target lacks ester or methoxy groups but features a higher degree of ring strain due to its compact tetracyclic architecture .
Physicochemical Properties
- Solubility : The target compound’s rigid structure and tetrone groups likely reduce solubility in polar solvents compared to ester-functionalized thiazoles (e.g., 4d-f ).
- Thermal Stability: Bridged polycyclic systems typically exhibit higher melting points and thermal stability than monocyclic analogs (e.g., quinazolinones ).
Biological Activity
4,10-bis(1,3-thiazol-2-yl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research.
Chemical Structure and Properties
The compound features a unique tetracyclic structure with multiple functional groups that contribute to its biological activity. The presence of thiazole rings is particularly noteworthy as they are often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₅S₂O₄ |
| Molecular Weight | 341.40 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. The thiazole moiety is known to enhance the interaction with microbial targets.
- Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
- Case Study : A study evaluating the antimicrobial efficacy of thiazole derivatives found that modifications in the thiazole ring significantly increased activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity.
- Cell Line Studies : In vitro studies have shown that compounds with similar diazatetracyclo structures exhibit cytotoxic effects on various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells .
- Mechanism of Action : Proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of related compounds.
- Research Findings : In vitro assays demonstrated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of thiazole-containing compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
